molecular formula C16H15F3N4O4 B2894905 N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1396583-54-2

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2894905
CAS RN: 1396583-54-2
M. Wt: 384.315
InChI Key: VBRAUSRUWRUUKA-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole, an oxadiazole, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The benzo[d][1,3]dioxole and oxadiazole rings are aromatic, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo reactions such as nucleophilic substitution, electrophilic aromatic substitution, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Cancer Research

This compound has been utilized in the design and synthesis of molecules with potential anticancer properties. The presence of the 1,3-benzodioxol moiety is significant in the structure-activity relationship of anticancer agents . Researchers have explored its efficacy against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia, through methods like Pd-catalyzed C-N cross-coupling .

Modulation of Transport Proteins

Derivatives of this compound, such as those containing the 1,3-benzodioxol moiety, have been investigated as modulators of ATP-binding cassette transporters . These transporters play a crucial role in the treatment of diseases like cystic fibrosis by affecting the transport of molecules across cellular membranes .

Material Science

In material science, the compound’s derivatives are part of a collection of rare and unique chemicals provided for early discovery research . Its structural components may influence the development of new materials with specific physical or chemical properties.

Proteomics Research

In proteomics, compounds with similar structural features are used for biochemical research. They can be crucial in understanding protein interactions and functions at the molecular level .

Quantum Mechanical Investigations

The compound’s structure is suitable for quantum mechanical studies to determine molecular geometry, vibration frequency, polarizability, and thermodynamical parameters . These investigations can provide insights into the compound’s reactivity and stability.

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies, in vivo studies, or computational modeling .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O4/c17-16(18,19)14-22-21-13(27-14)9-3-5-23(6-4-9)15(24)20-10-1-2-11-12(7-10)26-8-25-11/h1-2,7,9H,3-6,8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRAUSRUWRUUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

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